molecular formula C23H24N2O4 B11487532 2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-

Cat. No.: B11487532
M. Wt: 392.4 g/mol
InChI Key: LHRMYBGRGZDEFE-UHFFFAOYSA-N
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Description

N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and two oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE typically involves the reaction of fluorenyl derivatives with oxolane-based reagents. One common method includes the catalytic synthesis of oxazolines via oxetane ring-opening . This process involves the use of catalysts such as In(OTf)3 to facilitate the intramolecular cyclization of 3-amido oxetanes, leading to the formation of oxazolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxy derivatives.

Scientific Research Applications

N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE is unique due to its combination of a fluorenyl group and two oxolane rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[7-(oxolane-2-carbonylamino)-9H-fluoren-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c26-22(20-3-1-9-28-20)24-16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)25-23(27)21-4-2-10-29-21/h5-8,12-13,20-21H,1-4,9-11H2,(H,24,26)(H,25,27)

InChI Key

LHRMYBGRGZDEFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCO5

Origin of Product

United States

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